An In-depth Technical Guide to 2,3-Dibromo-2,3-dimethylbutane: Structure, Properties, and Reactions
An In-depth Technical Guide to 2,3-Dibromo-2,3-dimethylbutane: Structure, Properties, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dibromo-2,3-dimethylbutane, a vicinal dihalide of significant interest in synthetic organic chemistry. The document details its chemical structure, physical and spectroscopic properties, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams of its reaction pathways to facilitate understanding and practical application in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference.
Introduction
2,3-Dibromo-2,3-dimethylbutane, also known as sym-dibromotetramethylethane or pinacol (B44631) dibromide, is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1] Its structure is characterized by a butane (B89635) backbone with two bromine atoms and two methyl groups attached to the C2 and C3 carbons. This sterically hindered molecule serves as a valuable precursor in various organic syntheses, particularly in the formation of alkenes and dienes through elimination reactions. Understanding its properties and reactivity is crucial for its effective utilization in the development of novel chemical entities and synthetic methodologies.
Molecular Structure and Identification
The structure of 2,3-dibromo-2,3-dimethylbutane features a central carbon-carbon single bond connecting two quaternary carbons, each bonded to a bromine atom and two methyl groups.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,3-dibromo-2,3-dimethylbutane is presented in the table below. It is important to note that some of the reported values, particularly for boiling point, density, and refractive index, are estimates.
| Property | Value | Reference |
| Physical State | White to off-white powder or crystals | [2] |
| Melting Point | 168 °C | [3] |
| Boiling Point | 207.32 °C (estimate) | [3] |
| Density | 1.6487 g/cm³ (estimate) | [3] |
| Flash Point | 56.3 °C | [3] |
| Refractive Index | 1.5012 (estimate) | [3] |
| LogP | 3.33340 | [3] |
| Storage Temperature | Refrigerator (2-8 °C) | [2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2,3-dibromo-2,3-dimethylbutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H NMR | ~2.02 | Singlet | Due to the symmetry of the molecule, all 12 protons on the four methyl groups are chemically equivalent. |
| ¹³C NMR | Not explicitly found, but two signals are expected. | - | One signal for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to bromine. |
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dibromo-2,3-dimethylbutane is characterized by the absence of functional groups other than C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2940-2880 | C-H stretch (from CH₃ groups) | Strong |
| 1480-1365 | C-H bend (from CH₃ groups) | Strong |
| Below 800 | C-Br stretch | Medium to Strong |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 244 (and isotopes) | Molecular ion peak (M⁺), C₆H₁₂Br₂⁺ (presence of bromine isotopes will lead to a characteristic pattern) |
| 165/163 | Loss of a bromine radical, [C₆H₁₂Br]⁺ |
| 83 | [C₆H₁₁]⁺ fragment |
Synthesis and Key Reactions
2,3-Dibromo-2,3-dimethylbutane is typically synthesized by the bromination of 2,3-dimethyl-2-butene (B165504). Its primary reactions involve the elimination of the two bromine atoms.
Synthesis of 2,3-Dibromo-2,3-dimethylbutane
The synthesis involves the electrophilic addition of bromine across the double bond of 2,3-dimethyl-2-butene.
Synthesis of 2,3-Dibromo-2,3-dimethylbutane
Debromination with Zinc Dust
Treatment of 2,3-dibromo-2,3-dimethylbutane with zinc dust results in an E2 elimination reaction to yield 2,3-dimethyl-2-butene.
Debromination with Zinc Dust
Dehydrohalogenation with Alcoholic KOH
Reaction with a strong base like alcoholic potassium hydroxide (B78521) (KOH) leads to a double dehydrohalogenation to form 2,3-dimethyl-1,3-butadiene.
Dehydrohalogenation with Alcoholic KOH
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 2,3-dibromo-2,3-dimethylbutane.
Synthesis of 2,3-Dibromo-2,3-dimethylbutane
Materials:
-
2,3-Dimethyl-2-butene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium metabisulfite (B1197395) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethyl-2-butene in dichloromethane.
-
Prepare a solution of bromine in dichloromethane.
-
Cool the flask containing the alkene solution in an ice bath.
-
Add the bromine solution dropwise to the alkene solution with constant stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Continue the addition until a faint bromine color persists.
-
Wash the reaction mixture with sodium metabisulfite solution to remove any unreacted bromine.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,3-dibromo-2,3-dimethylbutane.
Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Place a small amount of the crystalline 2,3-dibromo-2,3-dimethylbutane into a capillary tube and compact the sample.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of approximately 2-3 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
NMR Spectroscopy
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
Dissolve a small amount of 2,3-dibromo-2,3-dimethylbutane in deuterated chloroform in an NMR tube.
-
Add a small amount of tetramethylsilane as an internal standard.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared Spectroscopy
Apparatus:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Place a small amount of the solid 2,3-dibromo-2,3-dimethylbutane onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Apparatus:
-
Mass spectrometer (e.g., GC-MS or direct infusion)
Procedure:
-
Prepare a dilute solution of 2,3-dibromo-2,3-dimethylbutane in a suitable volatile solvent if using GC-MS.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum using electron ionization (EI) or another appropriate ionization technique.
Safety and Handling
2,3-Dibromo-2,3-dimethylbutane is classified as a skin and eye irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[1]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
2,3-Dibromo-2,3-dimethylbutane is a versatile reagent in organic synthesis. This guide has provided a detailed overview of its structure, properties, and key chemical transformations, supplemented with practical experimental protocols. The presented information, including tabulated data and reaction diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to safely and effectively utilize this compound in their work.
